molecular formula C21H13N3O2S2 B2458300 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1211354-08-3

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2458300
M. Wt: 403.47
InChI Key: FDNFXTOTPJWNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anti-tubercular properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can vary widely depending on the specific compound and its functional groups. Some benzothiazole compounds have been found to exhibit potent cytotoxicity .

Scientific Research Applications

Antimicrobial Activity

Research on similar thiazole derivatives has shown promising antimicrobial properties. For instance, the synthesis of 2-phenylamino-thiazole derivatives has been explored for their antimicrobial potential. These compounds exhibited significant growth inhibitory effects against various pathogenic strains, with some molecules demonstrating higher potency than reference drugs against Gram-positive bacterial strains. This suggests that N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide might also hold antimicrobial properties worth investigating (Bikobo et al., 2017).

Heterocyclic Synthesis

The compound's structure, featuring a thiazole moiety, is a key interest in the synthesis of heterocyclic compounds. Studies have shown the utility of thiazole derivatives in creating a wide range of heterocyclic structures, which are crucial in the development of pharmaceuticals and organic materials. The reactivity of such compounds towards different nucleophiles can lead to the formation of various derivatives, offering a broad spectrum of biological activities and applications (Mohareb et al., 2004).

Pharmacological Properties

The structural features of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide suggest potential pharmacological applications. Analogous compounds have been evaluated for their anticancer activity, with some derivatives displaying promising results against various cancer cell lines. This indicates a potential for N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide to be explored in oncological research (Ravinaik et al., 2021).

Safety And Hazards

The safety and hazards of benzothiazole derivatives can vary widely depending on the specific compound and its functional groups. Some benzothiazole compounds have been found to exhibit potent cytotoxicity .

Future Directions

Benzothiazole derivatives are a promising area of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and evaluating their therapeutic potential .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S2/c25-19(16-12-17(26-24-16)13-6-2-1-3-7-13)23-20-14(10-11-27-20)21-22-15-8-4-5-9-18(15)28-21/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNFXTOTPJWNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.